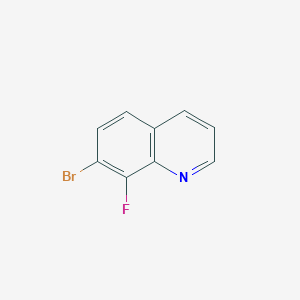

7-Bromo-8-fluoroquinoline

概要

説明

7-Bromo-8-fluoroquinoline is a chemical compound with the CAS Number: 1375107-95-1 . It has a molecular weight of 226.05 and its IUPAC name is this compound . It is typically stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It has a density of 1.6±0.1 g/cm3 , a boiling point of 295.7±20.0 °C at 760 mmHg , and a flash point of 132.6±21.8 °C .科学的研究の応用

Photolabile Protecting Groups

- Two-Photon Excitation (2PE) : 8-Bromo-7-hydroxyquinoline (BHQ) is used in 'caged' compounds for physiological studies, being photolyzed efficiently by both classic one-photon excitation (1PE) and 2PE, which is significant for real-time and living tissue studies due to its minimal tissue destruction and deep tissue penetration capabilities (Zhu, Pavlos, Toscano, & Dore, 2006).

Antibacterial Properties

- 8-Nitrofluoroquinolone Derivatives : New derivatives of fluoroquinolone, including those with modifications at the 7 and 8 positions, have shown interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Fluorescent Probes and Sensing

- Fluorogenic Ligands and Sensing Cations : 8-Hydroxyquinoline derivatives with extended fluorophores are designed for fluorescence-based sensor arrays, providing turn-on and ratiometric signal output for detecting cationic analytes (Palacios, Wang, Montes, Zyryanov, Hausch, Jursíková, & Anzenbacher, 2007).

Tumor Detection and Antitumor Activities

- σ2-Receptor Ligands : 7-Bromo and fluoro-substituted compounds show potential as PET radiotracers for imaging solid tumors, targeting the σ2-receptor in tumor cells (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).

- Antitumor Inhibitors : 7-Fluoro-4-anilinoquinoline compounds have been developed as antitumor inhibitors, showing significant activity against various cancer cell lines (Liu, Luan, Kong, Zhang, & Wang, 2015).

Corrosion Monitoring

- Epoxy Coating for Corrosion Detection : 8-Hydroxyquinoline used in epoxy coatings can effectively detect Fe2+/Fe3+ ions produced during corrosion processes, offering a promising method for early-stage corrosion detection (Roshan, Dariani, & Mokhtari, 2018).

Interaction with Biological Systems

- Interaction with Lysozyme : Studies exploring the interaction of fluorine-containing compounds with proteins like lysozyme reveal insights into the biological interactions and potential pathways of these compounds (Hemalatha, Madhumitha, Al-Dhabi, & Arasu, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Quinoline-based compounds, which 7-bromo-8-fluoroquinoline belongs to, are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Fluorinated quinolines, in general, are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline-based compounds are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . . These properties could potentially impact the bioavailability of the compound.

Result of Action

Quinoline-based compounds are known to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

生化学分析

Biochemical Properties

It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, can enhance the biological activity of the compounds . This suggests that 7-Bromo-8-fluoroquinoline may interact with various enzymes, proteins, and other biomolecules, but the specific nature of these interactions is yet to be determined.

Cellular Effects

Given the known properties of other quinolines, it is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

7-bromo-8-fluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAZGUVDWLARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)Br)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375107-95-1 | |

| Record name | 7-bromo-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

![3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2752632.png)